4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide
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Overview
Description
4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide is an organic compound with a complex structure It contains a bromine atom, a nitro group, and a carbamoyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Bromination: The addition of a bromine atom to the benzene ring.
Carbamoylation: The attachment of a carbamoyl group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be replaced with other substituents through nucleophilic substitution reactions.
Substitution: The carbamoyl group can be modified through reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted benzamides .
Scientific Research Applications
4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-bromo-3-methyl-N-phenylbenzamide: Shares a similar structure but lacks the nitro group.
N-(4-bromo-3-methylphenyl)-3-methyl-4-nitrobenzamide: Similar but with different substitution patterns.
Properties
Molecular Formula |
C21H16BrN3O4 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
4-bromo-N-[3-[(4-methylphenyl)carbamoyl]phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H16BrN3O4/c1-13-5-8-16(9-6-13)23-20(26)14-3-2-4-17(11-14)24-21(27)15-7-10-18(22)19(12-15)25(28)29/h2-12H,1H3,(H,23,26)(H,24,27) |
InChI Key |
DDWXPZXOUORDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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